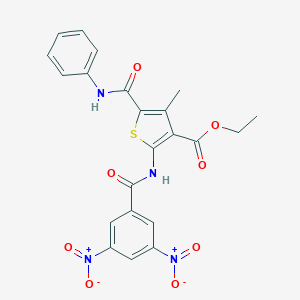![molecular formula C22H19FN2O3 B450290 3-FLUORO-N'~1~-{(E)-1-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]METHYLIDENE}BENZOHYDRAZIDE](/img/structure/B450290.png)
3-FLUORO-N'~1~-{(E)-1-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]METHYLIDENE}BENZOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N’-{(E)-[4-methoxy-3-(phenoxymethyl)phenyl]methylidene}benzohydrazide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluoro group, a methoxy group, and a phenoxymethyl group attached to a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N’-{(E)-[4-methoxy-3-(phenoxymethyl)phenyl]methylidene}benzohydrazide typically involves a multi-step process:
Formation of the hydrazide core: This step involves the reaction of 3-fluorobenzohydrazide with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Introduction of the methoxy and phenoxymethyl groups: This can be achieved through electrophilic aromatic substitution reactions, where the methoxy and phenoxymethyl groups are introduced onto the aromatic ring.
Final condensation reaction: The hydrazone intermediate is then reacted with 4-methoxy-3-(phenoxymethyl)benzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N’-{(E)-[4-methoxy-3-(phenoxymethyl)phenyl]methylidene}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of new functional groups such as halides, alkyl groups, or amines.
Scientific Research Applications
3-fluoro-N’-{(E)-[4-methoxy-3-(phenoxymethyl)phenyl]methylidene}benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N’-{(E)-[4-methoxy-3-(phenoxymethyl)phenyl]methylidene}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interacting with DNA or RNA: Influencing gene expression and protein synthesis.
Disrupting cellular membranes: Leading to cell death or altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N’-{(E)-[4-methoxy-3-(phenoxymethyl)phenyl]methylidene}benzohydrazide
- 4-fluoro-N’-{(E)-[4-methoxy-3-(phenoxymethyl)phenyl]methylidene}benzohydrazide
- 3-chloro-N’-{(E)-[4-methoxy-3-(phenoxymethyl)phenyl]methylidene}benzohydrazide
Uniqueness
3-fluoro-N’-{(E)-[4-methoxy-3-(phenoxymethyl)phenyl]methylidene}benzohydrazide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The combination of the methoxy and phenoxymethyl groups also contributes to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C22H19FN2O3 |
|---|---|
Molecular Weight |
378.4g/mol |
IUPAC Name |
3-fluoro-N-[(E)-[4-methoxy-3-(phenoxymethyl)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H19FN2O3/c1-27-21-11-10-16(12-18(21)15-28-20-8-3-2-4-9-20)14-24-25-22(26)17-6-5-7-19(23)13-17/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
InChI Key |
JAOZBKDGBXPXRA-ZVHZXABRSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)F)COC3=CC=CC=C3 |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)F)COC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)F)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(4-fluorophenyl)-5-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450209.png)


![Methyl 2-[(4-chlorobenzoyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B450216.png)
![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide](/img/structure/B450219.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxybenzyl)furan-2-carboxamide](/img/structure/B450220.png)
![N-{4-[N-(3,5-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-4-methoxybenzamide](/img/structure/B450223.png)
![5-chloro-N-{4-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B450224.png)

![N'-[(3,4-dimethylphenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B450227.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3-fluorobenzamide](/img/structure/B450228.png)
![2-{[4-(3,4-Dimethylphenyl)-3-(ethoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B450230.png)
![Ethyl 5-methyl-2-[(5-methyl-2-furoyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B450231.png)
![N-(2-fluorobenzyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B450232.png)
